molecular formula C15H16N2O2 B4557013 (2-nitrobenzyl)(2-phenylethyl)amine CAS No. 418774-35-3

(2-nitrobenzyl)(2-phenylethyl)amine

Cat. No.: B4557013
CAS No.: 418774-35-3
M. Wt: 256.30 g/mol
InChI Key: SOLIXLJHUXVLDH-UHFFFAOYSA-N
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Description

(2-nitrobenzyl)(2-phenylethyl)amine is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.121177757 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Degradation

One study examines the oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines, highlighting their importance in the rubber industry. The oxidation behavior of these compounds, including derivatives similar to (2-nitrobenzyl)(2-phenylethyl)amine, was studied through electrochemical and spectroscopic methods. This research is crucial for understanding the stability and degradation of rubber materials (Rapta et al., 2009).

Bioreductive Drugs

4-Nitrobenzyl carbamates, closely related to this compound, are explored as triggers for bioreductive drugs. The study focuses on their reduction to hydroxylamines, which then fragment to release toxic amine-based toxins, useful in cancer therapy. The research assesses the kinetics of this fragmentation, aiming to enhance the efficacy of bioreductive prodrugs (Hay et al., 1999).

Photochemistry in Organic Synthesis

Another application involves the use of 2-nitrobenzyl derivatives, including this compound, as photolabile protecting groups in synthetic organic chemistry. These compounds facilitate time-resolved studies of ATP-requiring biological systems, showcasing their utility in investigating biological processes and drug discovery (McCray et al., 1980).

Material Science and Nonlinear Optics

Research on 2-methyl-4-nitroaniline (MNA) derivatives, akin to this compound, highlights their potential in nonlinear optical applications. A novel organic material, dibenzyl-(2-methyl-4-nitro-phenyl)-amine (DMNPA), was synthesized and characterized for its optical properties, revealing insights into its use in photonic devices (Shankar et al., 2021).

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-17(19)15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLIXLJHUXVLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366328
Record name N-(2-nitrobenzyl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418774-35-3
Record name N-(2-nitrobenzyl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.